molecular formula C21H21FN2O3 B3511516 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]piperazine

Cat. No.: B3511516
M. Wt: 368.4 g/mol
InChI Key: FJEAUXKPUJICCI-XBXARRHUSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]piperazine is a piperazine derivative characterized by a 1,3-benzodioxole moiety linked via a methyl group to the piperazine nitrogen. The piperazine ring is further substituted with an (E)-configured α,β-unsaturated ketone (propenoyl) bearing a 4-fluorophenyl group at the β-position . The (E)-stereochemistry of the propenoyl group is critical, as geometric isomerism often influences biological interactions .

Properties

IUPAC Name

(E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c22-18-5-1-16(2-6-18)4-8-21(25)24-11-9-23(10-12-24)14-17-3-7-19-20(13-17)27-15-26-19/h1-8,13H,9-12,14-15H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEAUXKPUJICCI-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Arylpiperazine Derivatives with Cinnamoyl Substituents

Piperazine-cinnamoyl hybrids are a well-studied class. For instance:

  • (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine (Compound 2) and (2E)-1-[3-(2-Chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)-piperazine (Compound 8) demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. Their efficacy was attributed to methoxy and chloro substituents on the aromatic rings, which enhance lipophilicity and membrane penetration .
  • Flunarizine , a clinically used calcium channel blocker, shares the (E)-cinnamyl-piperazine core but substitutes the benzodioxole with a bis(4-fluorophenyl)methyl group. Its (E)-configuration is essential for binding to voltage-gated calcium channels, whereas (Z)-isomers exhibit reduced activity .

Key Structural Differences :

  • The target compound’s 1,3-benzodioxole group may confer distinct metabolic stability compared to flunarizine’s bis(4-fluorophenyl)methyl group, which undergoes oxidative N-dealkylation to generate 4,4'-difluorobenzophenone .
  • Methoxy and chloro substituents in Compounds 2 and 8 enhance antibacterial activity, whereas the target compound’s 4-fluorophenyl group may favor receptor-binding interactions (e.g., serotonin or dopamine receptors) due to fluorine’s electronegativity .

Table 1: Comparison of Arylpiperazine Derivatives

Compound Substituents on Piperazine Biological Activity Reference
Target Compound 1,3-Benzodioxol-5-ylmethyl, (E)-4-fluorophenylpropenoyl Unknown (structural analogs suggest CNS/receptor activity)
Flunarizine Bis(4-fluorophenyl)methyl, (E)-cinnamyl Calcium channel blockade
Compound 2 (from ) 2-Methoxyphenyl, 3-(2-methoxyphenyl)propenyl Antibacterial (Gram+/Gram-)
Chalcone-Based Piperazine Derivatives

Chalcones (α,β-unsaturated ketones) with piperazine substitutions show structure-activity relationships (SAR) dependent on ring substitutions:

  • Piperazine-substituted chalcones (e.g., (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) showed reduced potency (IC₅₀ > 4.7 μM) when substituted with halogens or methoxy groups at meta/para positions, suggesting steric and electronic effects .

Comparison with Target Compound :

  • The target’s 4-fluorophenyl group on the propenoyl chain aligns with chalcone SAR, where para-fluorine substitution optimizes activity. However, the piperazine-benzodioxole scaffold may reduce cytotoxicity compared to non-piperazine chalcones .
Piperazine Derivatives with Sulfonamide and Aromatic Groups

These derivatives exhibited melting points ranging from 132–230°C, with characterization via NMR and MS .

Key Differences :

  • The benzodioxole moiety may offer metabolic resistance compared to sulfonamide-based derivatives, which are prone to hydrolysis .
Piperazine-Based Serotoninergic Ligands

Compounds such as (2E)-1-[4-(4-Fluorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)-2-propen-1-one (CAS: 432535-65-4) demonstrate serotonin receptor affinity. The 4-fluorophenyl and 4-methoxyphenyl groups optimize π-π stacking and hydrogen bonding with 5-HT receptors .

Comparison :

  • However, the lack of a methoxy substituent on the propenoyl chain could alter selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]piperazine

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